molecular formula C15H14N2OS B2382812 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone CAS No. 2034607-27-5

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone

Cat. No.: B2382812
CAS No.: 2034607-27-5
M. Wt: 270.35
InChI Key: QHPTVIQIHMVLGF-UHFFFAOYSA-N
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Description

The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone features a bicyclo[2.2.1]heptane core system, where one bridgehead is substituted with a sulfur atom (thia) and another with a nitrogen atom (aza). The methanone group links the bicyclic system to a quinolin-2-yl moiety, a bicyclic aromatic heterocycle with a fused benzene and pyridine ring. This structural combination introduces unique steric, electronic, and solubility properties.

Properties

IUPAC Name

quinolin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-15(17-8-12-7-11(17)9-19-12)14-6-5-10-3-1-2-4-13(10)16-14/h1-6,11-12H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPTVIQIHMVLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone typically involves multi-step organic reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of palladium catalysts and controlled reaction environments are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the quinoline moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Thia-5-azabicyclo[2.2.2]octane Derivatives

The compound described in features a larger bicyclo[2.2.2]octane ring system. Additionally, the substituents (methanesulfonyl and piperidin-1-yl groups) introduce distinct electronic effects, with the sulfonyl group increasing polarity .

2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives

Replacing sulfur with oxygen (e.g., 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol in ) significantly impacts polarity and hydrogen-bonding capacity. Oxygen’s higher electronegativity enhances hydrophilicity, which could improve aqueous solubility compared to thia-containing analogs .

Substituent Variations

Pyridinyl vs. Quinolinyl Substituents

The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone ( ) substitutes quinoline with pyridine, reducing molecular weight and aromatic surface area. Pyridine’s smaller size may decrease steric hindrance, favoring interactions in catalytic or receptor-binding contexts. Conversely, the quinolin-2-yl group’s extended conjugation could enhance π-π stacking or binding affinity in hydrophobic environments .

Halogenated Derivatives

The 3-iodophenyl-substituted analog ( ) introduces a heavy halogen, increasing molecular weight (by ~127 g/mol compared to non-iodinated analogs) and enabling halogen bonding. Iodine’s polarizability may also influence electronic properties, such as dipole moments or reactivity in cross-coupling reactions .

Functional Group Modifications

Sulfone Derivatives

The 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl ( ) oxidizes the sulfur atom to a sulfone, enhancing polarity and acidity. This modification likely improves solubility in polar solvents and alters metabolic stability, a critical factor in drug design .

Aldehyde-Functionalized Analogs

The compound 2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde ( ) replaces methanone with an aldehyde group.

Data Tables

Compound Bicyclic System Substituent Functional Groups Molecular Weight (g/mol) Key Properties
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone [2.2.1]heptane Quinolin-2-yl Methanone ~283.3 (estimated) High aromaticity, moderate polarity
2-Thia-5-azabicyclo[2.2.2]octan-5-yl derivatives ( ) [2.2.2]octane Methanesulfonyl, piperidinyl Sulfonyl, tertiary amine Not reported Reduced ring strain, enhanced stability
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone ( ) [2.2.1]heptane 3-Iodophenyl Methanone, sulfone ~385.2 (estimated) Halogen bonding capability, high molecular weight
2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde ( ) [2.2.1]heptane Pyridin-3-yl Aldehyde 220.29 Reactive aldehyde group

Research Findings and Implications

  • Substituent Effects: Quinoline’s extended aromatic system may improve pharmacokinetic properties (e.g., membrane permeability) compared to pyridine derivatives .
  • Functional Group Reactivity : Sulfone and aldehyde functionalities expand synthetic utility, enabling participation in nucleophilic or electrophilic reactions .

Biological Activity

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that includes both azabicyclo and thiazolidine components, contributing to its diverse biological interactions. The molecular formula is C₁₁H₁₃N₃OS, with a molecular weight of approximately 233.31 g/mol.

Pharmacological Profile

Research indicates that 2-thia-5-azabicyclo[2.2.1]heptan derivatives exhibit various pharmacological activities:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter release, particularly through interactions with trace amine-associated receptors (TAARs). These receptors are implicated in regulating neurotransmission and could be targeted for treating neurological disorders.
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds within the bicyclic azabicyclo family may possess antimicrobial properties, indicating potential therapeutic applications in infectious diseases.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy. The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest.

The mechanism of action for 2-thia-5-azabicyclo[2.2.1]heptan derivatives involves their ability to interact with specific biological targets, including enzymes and receptors. The unique structural features allow these compounds to fit into binding sites effectively, potentially modulating enzymatic activities or receptor signaling pathways.

Case Studies

Several studies have explored the biological activity of 2-thia-5-azabicyclo[2.2.1]heptan derivatives:

  • Study on Neurotransmitter Release : A study focused on the interaction of these compounds with TAARs highlighted their ability to influence dopamine and serotonin release in neuronal cultures, suggesting implications for mood disorders.
  • Antimicrobial Activity Assessment : In vitro tests showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents.

Comparative Analysis

A comparison of 2-thia-5-azabicyclo[2.2.1]heptan derivatives with other related compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
2-Oxa-5-azabicyclo[2.2.1]heptaneContains oxygen instead of sulfurAntimicrobial properties
CefamandoleBeta-lactam antibioticEffective against urinary tract infections
Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan)Unique thiazolidine componentNeurotransmitter modulation

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of the sulfur atom in the thiazolidine moiety for specific interactions.

Q & A

Q. What are the common synthetic routes for preparing 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the bicyclic thia-azabicyclo framework via cycloaddition or ring-closing metathesis, often using sulfur-containing precursors.
  • Step 2 : Coupling the bicyclic amine with a quinolin-2-yl carbonyl group via nucleophilic acyl substitution or transition-metal-catalyzed cross-coupling. Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (0–80°C), and catalysts (e.g., Pd for cross-coupling). Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the bicyclic framework and quinoline substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 267.77 g/mol for C₁₃H₁₄ClNOS derivatives) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What pharmacological activities are hypothesized for this compound?

Structural analogs exhibit:

  • Enzyme inhibition : Interaction with bacterial gyrase or kinases due to the bicyclic scaffold’s rigidity and nitrogen/sulfur heteroatoms .
  • Anticancer potential : Disruption of microtubule assembly via quinoline moiety interactions .
  • Antiviral activity : Indole/thioether derivatives show inhibition of viral proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Catalyst screening : Test Pd(0)/Pd(II) complexes for cross-coupling efficiency (e.g., 60% yield with TBHP as an oxidant ).
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance intermediate solubility.
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve reproducibility .
  • High-throughput screening : Use automated platforms to test >100 condition variants (temperature, stoichiometry) .

Q. How should researchers address contradictions in reported biological activity data?

  • Controlled bioassays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).
  • Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity .
  • Structural analogs : Synthesize derivatives (e.g., fluorophenyl or indole-substituted variants) to isolate pharmacophore contributions .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

  • Molecular docking : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina) .
  • Enzyme kinetics : Measure inhibition constants (Kᵢ) against purified targets (e.g., topoisomerase II).
  • Cellular imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY conjugates) .

Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?

  • Quinoline modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding affinity .
  • Bicyclic core variations : Replace sulfur with oxygen or selenium to study heteroatom effects on stability .
  • Bioisosteric replacements : Substitute the quinoline ring with isoquinoline or naphthyridine .

Methodological Considerations

Q. What protocols are advised for assessing toxicity and stability in preclinical studies?

  • In vitro toxicity : Use HepG2 cells for hepatic cytotoxicity screening (MTT assay).
  • Plasma stability : Incubate compound in human plasma (37°C, 24 hrs) and quantify degradation via HPLC .
  • Photostability : Expose to UV light (254 nm) and monitor by TLC for byproduct formation .

Q. How can computational modeling predict the compound’s reactivity and bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
  • Molecular dynamics simulations : Simulate binding persistence with target proteins (e.g., 100 ns trajectories in GROMACS) .
  • ADMET prediction : Use SwissADME to estimate permeability, solubility, and CYP450 interactions .

Q. What environmental impact studies are relevant for this compound?

  • Degradation pathways : Investigate hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure) .
  • Ecotoxicity : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algal growth inhibition .

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